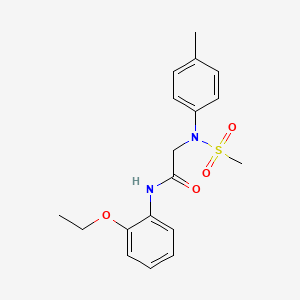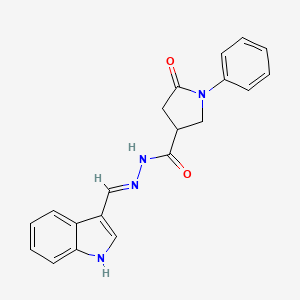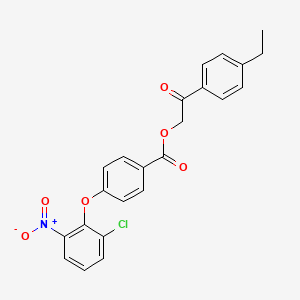![molecular formula C27H32ClN3O3S B6106297 5-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-2-chloro-N-phenylbenzamide](/img/structure/B6106297.png)
5-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-2-chloro-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-2-chloro-N-phenylbenzamide, also known as ADAM-12, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ADAM-12 is a small molecule inhibitor that has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 5-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-2-chloro-N-phenylbenzamide involves the inhibition of a specific enzyme called MMP-12. MMP-12 is an enzyme that plays a role in the growth and spread of cancer cells, as well as in the development of inflammatory diseases. By inhibiting MMP-12, this compound is able to prevent the growth and spread of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to reduce oxidative stress in the body. Oxidative stress is a condition that can lead to cell damage and is associated with various diseases, including cancer and neurodegenerative disorders. This compound has also been shown to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases.
実験室実験の利点と制限
5-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-2-chloro-N-phenylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify, making it a cost-effective option for research. Additionally, this compound has been shown to have a high level of specificity for MMP-12, meaning that it is unlikely to have off-target effects. However, one limitation of this compound is that it has a relatively short half-life in the body, which may limit its effectiveness in some applications.
将来の方向性
There are several future directions for the research and development of 5-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-2-chloro-N-phenylbenzamide. One area of focus is in the development of more potent and selective inhibitors of MMP-12. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications. Another area of focus is in the development of novel drug delivery systems that can improve the bioavailability and half-life of this compound in the body. Finally, this compound may have potential applications in the treatment of other diseases beyond cancer, inflammation, and neurological disorders, and further research is needed to explore these possibilities.
合成法
5-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-2-chloro-N-phenylbenzamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-N-phenylbenzamide with 1-adamantylpiperazine and sulfonyl chloride. The resulting compound is then purified through chromatography to obtain pure this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
5-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-2-chloro-N-phenylbenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, prostate, and lung cancer. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
5-[4-(1-adamantyl)piperazin-1-yl]sulfonyl-2-chloro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClN3O3S/c28-25-7-6-23(15-24(25)26(32)29-22-4-2-1-3-5-22)35(33,34)31-10-8-30(9-11-31)27-16-19-12-20(17-27)14-21(13-19)18-27/h1-7,15,19-21H,8-14,16-18H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCLNKGJIVQOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC(=C(C=C5)Cl)C(=O)NC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(2-chlorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6106220.png)

![3-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylene)-2,4-pentanedione](/img/structure/B6106226.png)

![4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B6106238.png)
![2-(methoxymethyl)-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6106243.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B6106252.png)
![6-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6106257.png)
![3-(4-chlorophenyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6106262.png)
![dimethyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate](/img/structure/B6106270.png)
![dimethyl 4-[3-(benzyloxy)phenyl]-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6106279.png)

![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6106302.png)
![3-benzyl-5-[(2-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6106336.png)